Indolapril - 80876-01-3

Indolapril

Catalog Number: EVT-412910
CAS Number: 80876-01-3
Molecular Formula: C24H34N2O5
Molecular Weight: 430.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Indolapril is derived from the class of compounds known as indole derivatives. It falls under the category of antihypertensive agents, specifically targeting the renin-angiotensin system. Its chemical structure features an indole moiety, which contributes to its pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of Indolapril typically involves several key steps:

  1. Formation of the Indole Ring: The initial step often includes the synthesis of the indole core, which can be achieved through various cyclization methods involving appropriate precursors such as anilines and α,β-unsaturated carbonyl compounds.
  2. Introduction of Functional Groups: Subsequent modifications introduce necessary functional groups that enhance the compound's activity. This may include alkylation or acylation reactions to introduce side chains that improve binding affinity to the angiotensin-converting enzyme.
  3. Final Coupling Reactions: The final stages usually involve coupling reactions where the indole derivative is combined with other moieties that confer specific pharmacological properties, ultimately yielding Indolapril.

The synthesis process may vary based on specific protocols, but these fundamental steps are common in producing this compound.

Molecular Structure Analysis

Structure and Data

Indolapril has a complex molecular structure characterized by:

  • Molecular Formula: C19_{19}H22_{22}N2_{2}O3_{3}
  • Molecular Weight: Approximately 326.39 g/mol
  • Structural Features: The compound features an indole ring fused with a proline-like structure, which is essential for its biological activity.

The three-dimensional conformation of Indolapril allows it to effectively bind to the active site of the angiotensin-converting enzyme, facilitating its inhibitory action.

Chemical Reactions Analysis

Reactions and Technical Details

Indolapril participates in several chemical reactions that are crucial for its functionality:

  1. Enzymatic Hydrolysis: In vivo, Indolapril undergoes hydrolysis to form its active metabolite, which is responsible for its therapeutic effects. This reaction is catalyzed by esterases present in the body.
  2. Reversible Binding: The interaction between Indolapril and angiotensin-converting enzyme is characterized by reversible binding, allowing for effective modulation of enzyme activity without permanent alteration of the enzyme structure.
  3. Stability Studies: Chemical stability studies indicate that Indolapril maintains its integrity under physiological conditions, although it may undergo degradation under extreme pH or temperature conditions.
Mechanism of Action

Process and Data

Indolapril exerts its pharmacological effects through a well-defined mechanism:

  1. Inhibition of Angiotensin-Converting Enzyme: By binding to the active site of angiotensin-converting enzyme, Indolapril prevents the conversion of angiotensin I into angiotensin II. This leads to decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure.
  2. Reduction of Aldosterone Secretion: The decrease in angiotensin II levels also leads to reduced secretion of aldosterone from the adrenal glands, which further contributes to decreased sodium and water retention, aiding in blood pressure reduction.
  3. Clinical Outcomes: Clinical studies have demonstrated that patients treated with Indolapril experience significant reductions in systolic and diastolic blood pressure, alongside improvements in heart function parameters.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Indolapril exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in water but more soluble in organic solvents such as ethanol and dimethyl sulfoxide.
  • Melting Point: The melting point ranges around 150-155 °C, indicating stability under standard laboratory conditions.
  • pH Stability: Indolapril remains stable across a physiological pH range (approximately 7.4), making it suitable for oral administration.

These properties are critical for formulation development and ensuring bioavailability upon administration.

Applications

Scientific Uses

Indolapril is primarily utilized in clinical settings for:

  • Hypertension Management: It is prescribed for patients with high blood pressure as part of antihypertensive therapy.
  • Heart Failure Treatment: Indolapril has shown efficacy in managing heart failure by reducing preload and afterload on the heart.
  • Research Applications: Beyond clinical use, Indolapril serves as a valuable tool in pharmacological research aimed at understanding cardiovascular diseases and developing new antihypertensive agents.
Introduction to Indolapril in Medicinal Chemistry

Historical Context and Discovery in ACE Inhibitor Development

Indolapril emerged as a strategic innovation in angiotensin-converting enzyme (ACE) inhibitor evolution, bridging gaps between early peptidic inhibitors and non-peptide oral agents. Its development timeline reflects key milestones:

  • Teprotide precursor: The isolation of the nonapeptide teprotide from Bothrops jararaca venom (1960s) demonstrated ACE's role in hypertension but lacked oral bioavailability [1].
  • Captopril breakthrough: Discovery of L-benzylsuccinic acid's carboxypeptidase A inhibition inspired succinyl-L-proline, leading to captopril (1981) – the first oral ACE inhibitor featuring a zinc-binding sulfhydryl group [1] [7].
  • Indolapril's design: To overcome captopril's limitations (rash, taste disturbances), researchers integrated indole motifs into dicarboxylate-type inhibitors. Indolapril was synthesized as a prodrug ester, hydrolyzed to active diacid indolaprilat, enhancing membrane permeability while retaining ACE affinity [5] [10].

Table 1: Evolution of ACE Inhibitor Chemotypes

GenerationPrototypeZinc-Binding GroupLimitations
PeptidicTeprotideCarboxylateNon-oral
FirstCaptoprilSulfhydryl (-SH)Rash, dysgeusia
SecondEnalaprilDicarboxylateProdrug conversion
Indole-hybridIndolaprilDicarboxylate + IndoleDomain selectivity? [1] [4]

Structural Classification Within Indole-Derived Pharmacophores

Indolapril belongs to the N-substituted indole-alkanoyl-proline subclass, characterized by:

  • Core scaffold: Combines a tryptophan-derived indole ring with enalapril-like alkanoylproline. The indole nitrogen is typically alkylated (e.g., benzyl), enabling hydrophobic interactions with ACE S1' and S2' pockets [5] [8].
  • Stereochemical specificity: The L-proline configuration and (S)-stereochemistry at the succinyl α-carbon are critical for binding ACE's chiral substrate cleft [10].
  • Zinc coordination: The de-esterified diacid group (in indolaprilat) chelates the active-site Zn²⁺ ion, mimicking the tetrahedral transition state of angiotensin I hydrolysis [1] [7].

Structural Comparison to Classical ACE Inhibitors:

Captopril: D-Methylsuccinyl-proline (-SH)  Enalapril: N-Carboxybenzyl-ala-proline (diacid)  **Indolapril**: N-(1-Carbethoxy-indolyl)benzyl-succinyl-proline (diacid ester prodrug)  

The indole moiety enhances lipophilicity (logP > enalapril), potentially improving tissue penetration, particularly in vascular endothelium [5] [10].

Role in Advancing Cardiovascular Drug Design Paradigms

Indolapril exemplifies three transformative concepts in cardiovascular pharmacotherapy:

  • Domain-selective inhibition: Unlike non-selective ACE inhibitors, indole-derived compounds show preferential binding to the C-domain of somatic ACE, which primarily cleaves angiotensin I. This selectivity may preserve N-domain functions (e.g., AcSDKP metabolism) while optimizing blood pressure control [1] [7].
  • Bradykinin potentiation: Indolapril increases bradykinin levels via ACE inhibition (Ki ~0.1–1 nM), enhancing NO-mediated vasodilation. This dual hemodynamic effect – reducing angiotensin II while elevating bradykinin – provides superior endothelial protection vs. ARBs [3] [7].
  • Structural hybrid vigor: Merging indole's π-stacking capability with proline's conformational rigidity yielded novel SAR insights:
  • Indole C3 substituents modulate ACE vs. neutral endopeptidase selectivity
  • N1-alkyl chains influence tissue ACE affinity (e.g., cardiac vs. pulmonary) [5] [8]

Table 2: Indolapril’s Impact on Cardiovascular Drug Design

Design ParadigmTraditional ApproachIndolapril's Contribution
Target EngagementHigh-potency Zn bindingDomain-selective inhibition (C-domain preference)
PharmacophorePeptide mimeticsHeterocycle-integrated hybrid scaffold
Therapeutic OutcomeBlood pressure controlVascular remodeling reduction via bradykinin/NO
Tissue DistributionPlasma ACE focusEnhanced endothelial penetration via lipophilic indole [1] [3] [7]

Properties

CAS Number

80876-01-3

Product Name

Indolapril

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

Molecular Formula

C24H34N2O5

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18-,19-,20-,21-/m0/s1

InChI Key

VXFJYXUZANRPDJ-MQBSTWLZSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O

Synonyms

1-(N-(1-(ethoxycarbonyl)-3-phenylpropyl)alanyl)octahydro-1H-indole-2-carboxylic acid
CI 907
CI-907
Indolapril
Indolapril hydrochloride
PD 109,763-2
PD-109,763-2
Sch 31846
Sch-31846

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.